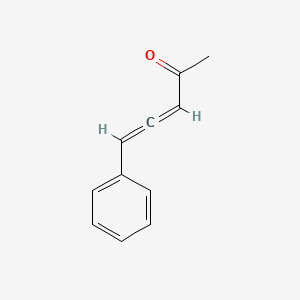
3,4-Pentadien-2-one, 5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Pentadien-2-one, 5-phenyl- is an organic compound characterized by a conjugated system of double bonds and a phenyl group attached to the pentadienone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Pentadien-2-one, 5-phenyl- typically involves aldol condensation reactions. One common method is the reaction between benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of benzaldehyde, followed by dehydration to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar aldol condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Pentadien-2-one, 5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,4-Pentadien-2-one, 5-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through aldol condensation and other reactions.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Pentadien-2-one, 5-phenyl- involves its ability to participate in conjugated addition reactions due to the presence of the conjugated diene system. This allows the compound to act as a nucleophile or electrophile in various chemical reactions. The phenyl group can also influence the reactivity and stability of the compound through resonance and inductive effects.
Vergleich Mit ähnlichen Verbindungen
1,5-Diphenyl-1,4-pentadien-3-one: This compound shares a similar structure but with an additional phenyl group, which can alter its chemical properties and reactivity.
1,4-Pentadien-3-one derivatives: These compounds have variations in the substituents attached to the pentadienone structure, leading to differences in their chemical behavior and applications.
Uniqueness: 3,4-Pentadien-2-one, 5-phenyl- is unique due to its specific arrangement of double bonds and the presence of a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and research applications.
Eigenschaften
CAS-Nummer |
74143-89-8 |
|---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.20 g/mol |
InChI |
InChI=1S/C11H10O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,6-9H,1H3 |
InChI-Schlüssel |
QBFPYGPHKUXRCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14452753.png)
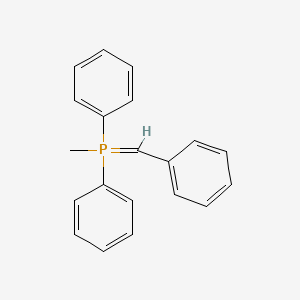

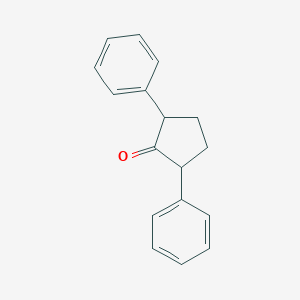

![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)

![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)
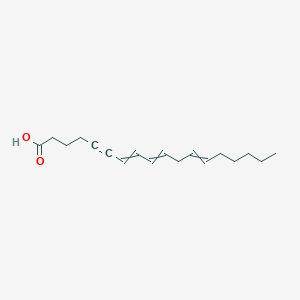
![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)
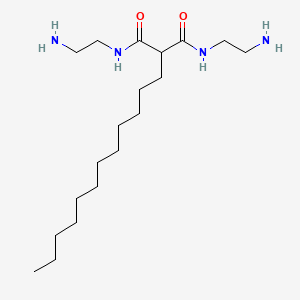
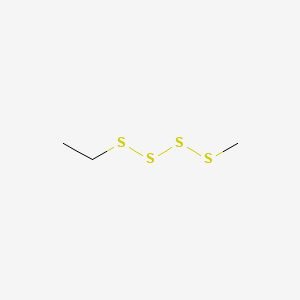
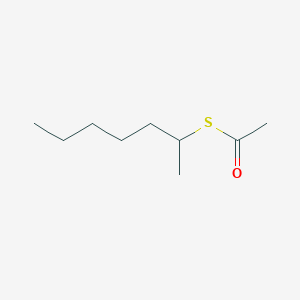
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
